3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide
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Overview
Description
3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a benzamide core, which is further substituted with a methyl group and a phenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide typically involves the reaction of 4-methyl-N-phenylbenzamide with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-methyl-N-phenylbenzamide, cyclohexylsulfonyl chloride
Reagents: Triethylamine (base)
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylsulfamoyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes more effectively.
Properties
IUPAC Name |
3-(cyclohexylsulfamoyl)-4-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-12-13-16(20(23)21-17-8-4-2-5-9-17)14-19(15)26(24,25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18,22H,3,6-7,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZNVHQUQCVDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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